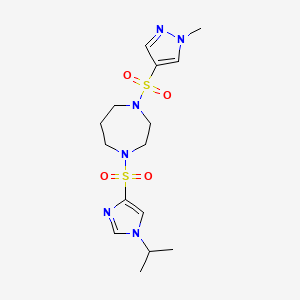

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a sulfonamide derivative featuring a central 1,4-diazepane ring tethered to two heterocyclic moieties: a 1-isopropylimidazole and a 1-methylpyrazole, both functionalized with sulfonyl groups. This compound’s structure combines conformational flexibility (from the diazepane ring) with the electron-withdrawing and hydrogen-bonding capabilities of sulfonamides, which are critical for bioactivity and molecular recognition.

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O4S2/c1-13(2)19-11-15(16-12-19)27(24,25)21-6-4-5-20(7-8-21)26(22,23)14-9-17-18(3)10-14/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOZFABQCLCAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule with potential pharmacological activities due to its unique structural features. The presence of imidazole and pyrazole rings, along with sulfonyl groups, suggests a diverse range of biological interactions and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , and it has a molecular weight of 396.48 g/mol. Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of imidazole and pyrazole derivatives. Compounds containing these moieties have been shown to inhibit various cancer cell lines effectively. For instance, derivatives similar to the target compound exhibited IC50 values ranging from 80 nM to 200 nM against multiple cancer cell lines, including HeLa and MDA-MB-468 . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Antimicrobial Activity

The presence of sulfonamide groups in the structure enhances the compound's solubility and may contribute to its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects, making this compound a candidate for further exploration in treating bacterial infections .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on key enzymes involved in cancer progression and microbial metabolism. For example, studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are vital for neurotransmitter regulation and cancer cell survival .

Case Studies

- Anticancer Activity : A study reported that imidazole-containing compounds displayed potent activity against various cancer cell lines with IC50 values as low as 0.29 μM against A549 cells . The introduction of the pyrazole moiety in the target compound may enhance this activity through synergistic effects.

- Antimicrobial Studies : Preliminary tests on related sulfonamide derivatives indicated significant antibacterial activity, suggesting that the target compound could also exhibit similar effects against pathogenic bacteria .

- Enzymatic Inhibition : In vitro studies demonstrated that compounds with similar structures inhibited AChE with IC50 values in the low micromolar range, indicating potential applications in neurodegenerative diseases as well as cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Imidazole Derivative | Imidazole ring | Anticancer | 80–200 nM |

| Pyrazole Derivative | Pyrazole ring | Antibacterial | Varies |

| Sulfonamide Derivative | Sulfonamide group | Antimicrobial | Low µM range |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Below is a comparative analysis with key analogs:

Pharmacological Potential

- Sulfonamide Advantage : The sulfonyl groups enhance solubility and binding affinity to biological targets (e.g., enzymes), as seen in sulfonamide-based drugs .

- Heterocyclic Synergy : The imidazole-pyrazole combination may mimic purine bases, enabling interactions with DNA or ATP-binding proteins, a trait observed in anticancer agents .

Research Findings and Data

Key Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.